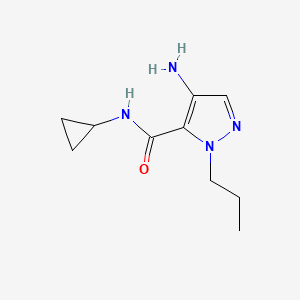
4-Bromo-2-(oxan-4-yl)-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-Bromo-2-(oxan-4-yl)pyridine” is a chemical compound with the CAS Number: 1264037-29-7 . It has a molecular weight of 242.12 . It is available in powder form .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-2-(oxan-4-yl)pyridine” include a molecular weight of 242.12 . It is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Application in Protein Labeling
- 4-Bromo-2-(oxan-4-yl)-2,3-dihydropyridazin-3-one has been synthesized using an oxidant- and metal-free method for chemoselective protein labeling. This method enables the triggering of click-to-release biorthogonal reactions in physiological conditions, which is beneficial for therapeutic applications like monoclonal antibody labeling (Ros et al., 2020).
Heterocyclic Compound Synthesis for Antibacterial Activities
- The compound serves as a starting material for the synthesis of various heterocyclic compounds with potential antibacterial activities. These include a series of aroylacrylic acids, pyridazinones, and furanones derivatives, highlighting its utility in pharmaceutical research (El-Hashash et al., 2015).
Stereoselective Synthesis in Molecular Biology and Pharmacy
- Its derivatives are used in the stereoselective synthesis of spirocyclic oxindole-dihydropyranones, a process facilitated by NHC/Lewis acid catalysis. This approach is attractive for its concise construction and potential applications in molecular biology and pharmacy (Xiao et al., 2014).
Application in Organic Photovoltaic Devices
- 4-Bromoanisole, a related compound, has been used as a processing additive in organic photovoltaic devices. It helps control phase separation and purity, especially in polymer-polymer blends, which is crucial for improving the efficiency of these devices (Liu et al., 2012).
Antioxidant Activity in Cellular Systems
- Bromophenols, which are structurally related, have shown potent antioxidant activity in cellular assays. This includes protection against oxidative stress, suggesting potential therapeutic applications in managing oxidative stress-related diseases (Olsen et al., 2013).
properties
IUPAC Name |
4-bromo-2-(oxan-4-yl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c10-8-1-4-11-12(9(8)13)7-2-5-14-6-3-7/h1,4,7H,2-3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWZAKMEEGANGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C(=O)C(=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(oxan-4-yl)-2,3-dihydropyridazin-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


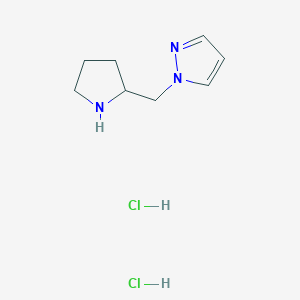


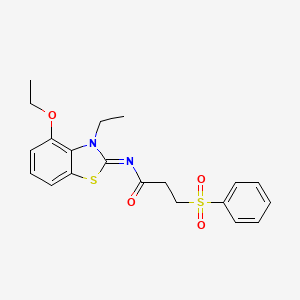
![3-ethyl 6-methyl 2-(2-(ethylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2820765.png)
![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]butanamide](/img/structure/B2820766.png)
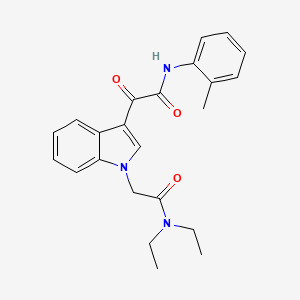
![6-ethyl 3-methyl 2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2820770.png)
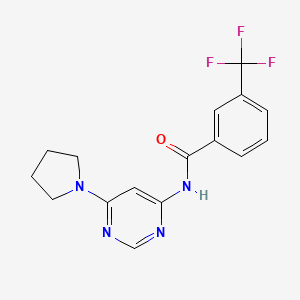
![5-methyl-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2820772.png)
![1-(Aminomethyl)-4-methyl-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B2820773.png)
![(E)-7-(4-cinnamoylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2820774.png)
